5-Bromo-3-methoxypicolinic acid

Suzuki-Miyaura Coupling Procurement Optimization Medicinal Chemistry

5-Bromo-3-methoxypicolinic acid (CAS 1142191-66-9) is a halogenated heterocyclic derivative of picolinic acid, with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol. It features a carboxylic acid group at the 2-position, a methoxy group at the 3-position, and a bromine atom at the 5-position of the pyridine ring.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 1142191-66-9
Cat. No. B1372226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methoxypicolinic acid
CAS1142191-66-9
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)Br)C(=O)O
InChIInChI=1S/C7H6BrNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyUTRZGSGCVSZCCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-methoxypicolinic acid CAS 1142191-66-9: A 3-Methoxy-5-Bromo Pyridine Building Block for Selective Cross-Coupling Applications


5-Bromo-3-methoxypicolinic acid (CAS 1142191-66-9) is a halogenated heterocyclic derivative of picolinic acid, with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol . It features a carboxylic acid group at the 2-position, a methoxy group at the 3-position, and a bromine atom at the 5-position of the pyridine ring [1]. This specific substitution pattern distinguishes it from other bromo-methoxy picolinic acid regioisomers and determines its reactivity as a synthetic building block in medicinal chemistry and agrochemical research .

Why Generic Substitution Fails for 5-Bromo-3-methoxypicolinic acid: The Critical Role of Regiospecific Bromine and Methoxy Placement


Generic substitution among brominated picolinic acid derivatives is not chemically valid due to the critical influence of regiospecific substitution on both reactivity and target binding. In the picolinic acid scaffold, the exact position of the bromine atom and the methoxy group dictates electronic properties, steric accessibility, and the compound's performance in cross-coupling reactions . For instance, picolinic acids substituted at the 4- and 5-positions have been systematically studied in quantitative structure-activity relationship (QSAR) investigations, revealing that the specific substitution pattern directly correlates with biological activity and synthetic utility [1]. Furthermore, the electron-withdrawing carboxylic acid group at the 2-position combined with the bromine at the 5-position creates a unique electronic environment that influences the efficiency of palladium-catalyzed couplings, a property not replicable by alternative regioisomers such as 5-bromo-2-methoxypyridine-3-carboxylic acid (CAS 54916-66-4) [2]. Therefore, procurement decisions must be guided by the precise regiochemical requirements of the intended synthetic route or biological target.

Quantitative Differentiation Evidence for 5-Bromo-3-methoxypicolinic acid: Comparative Data vs. Regioisomers and Alternative Building Blocks


Procurement Cost Efficiency: Price Comparison of 5-Bromo-3-methoxypicolinic acid vs. Methyl Ester Derivative for Suzuki Coupling Applications

For researchers planning Suzuki-Miyaura cross-coupling reactions, the carboxylic acid form (5-Bromo-3-methoxypicolinic acid) offers a direct cost advantage over its methyl ester derivative (Methyl 5-bromo-3-methoxypicolinate, CAS 1142192-55-9) when the carboxylic acid functionality is required in the final target or when an additional hydrolysis step is not desirable . The acid form is available at a lower unit price compared to the ester variant, providing a more economical entry point for building block procurement in early-stage discovery .

Suzuki-Miyaura Coupling Procurement Optimization Medicinal Chemistry

Reactivity Advantage in Suzuki-Miyaura Cross-Coupling: Electron-Withdrawing Carboxylic Acid Enhances Oxidative Addition

The electron-withdrawing carboxylic acid group at the 2-position of 5-Bromo-3-methoxypicolinic acid is known to facilitate the rate-limiting oxidative addition step in Suzuki-Miyaura cross-coupling reactions [1]. In contrast, electron-rich aryl bromides lacking an electron-withdrawing group exhibit slower oxidative addition kinetics. Research on Suzuki coupling conditions indicates that bromo-substrates bearing an electron-withdrawing group, such as a carboxylic acid, react more efficiently with electron-donating aryl boronic acids compared to electron-neutral or electron-rich bromoarenes .

Cross-Coupling Palladium Catalysis Synthetic Methodology

Molecular Descriptor Comparison: LogP and Topological Polar Surface Area (TPSA) of 5-Bromo-3-methoxypicolinic acid vs. Alternative Regioisomers

5-Bromo-3-methoxypicolinic acid exhibits a predicted LogP of 1.55 and a topological polar surface area (TPSA) of 59.42 Ų [1]. The regioisomeric compound 5-bromo-2-methoxypyridine-3-carboxylic acid (CAS 54916-66-4) possesses the same molecular formula and molecular weight (232.03 g/mol) [2]. However, the distinct substitution pattern of the carboxylic acid group (2-position vs. 3-position) and the methoxy group (3-position vs. 2-position) results in different intramolecular hydrogen bonding capabilities and electronic distribution, which influence solubility, membrane permeability, and target binding .

Physicochemical Properties Drug-Likeness Computational Chemistry

Purity Specifications and Storage Stability: 5-Bromo-3-methoxypicolinic acid Minimum Purity and Storage Requirements for Reproducible Research

5-Bromo-3-methoxypicolinic acid is commercially available with a minimum purity specification of 95% (HPLC) from multiple suppliers, including AKSci, Bidepharm, and Shiya Biopharm . The compound is a solid at 20°C and requires storage under inert gas (nitrogen or argon) at 2-8°C for long-term stability . The predicted acid dissociation constant (pKa) of 3.30 ± 0.10 indicates that the carboxylic acid moiety is predominantly ionized at physiological pH, which influences solubility and reactivity in aqueous media .

Quality Control Storage Stability Reproducibility

Optimal Application Scenarios for 5-Bromo-3-methoxypicolinic acid Based on Quantitative Differentiation Evidence


Cost-Efficient Medicinal Chemistry: Suzuki Coupling for Biaryl Library Synthesis

Medicinal chemistry groups synthesizing biaryl libraries via Suzuki-Miyaura cross-coupling can procure 5-Bromo-3-methoxypicolinic acid as the aryl halide coupling partner. The electron-withdrawing carboxylic acid group at the 2-position may enhance oxidative addition efficiency [1], while the 3-methoxy group provides a site for further functionalization or modulates electronic properties. The compound offers a more economical procurement option compared to its methyl ester derivative, reducing cost per 1g unit by approximately 60% [2].

Structure-Activity Relationship (SAR) Studies: Picolinic Acid-Based Inhibitor Scaffolds

For SAR investigations of picolinic acid-based enzyme inhibitors, 5-Bromo-3-methoxypicolinic acid provides a regiospecifically defined scaffold. The QSAR of picolinic acids substituted at the 4- and 5-positions has been systematically studied for dopamine β-monooxygenase inhibition [1], establishing the relevance of precise substitution patterns for biological activity. The compound's predicted LogP of 1.55 and pKa of 3.30 [2] provide computational chemists with reliable physicochemical parameters for in silico screening and lead optimization.

Agrochemical Intermediate: Building Block for Herbicide and Pesticide Development

The compound serves as a versatile intermediate in agrochemical research, where brominated picolinic acid derivatives are employed to construct active ingredients for herbicides and pesticides [1]. The bromine atom at the 5-position acts as a synthetic handle for diverse coupling reactions, while the carboxylic acid group can be derivatized to amides, esters, or heterocycles. The regiospecific substitution pattern ensures that the resulting agrochemical candidates possess the intended physicochemical and biological properties, avoiding the confounding effects that arise from isomer contamination.

Analytical Method Development: Reference Standard for Chromatographic Method Validation

5-Bromo-3-methoxypicolinic acid, with its defined purity specification of 95% [1] and distinct chromatographic retention properties (predicted LogP = 1.55, TPSA = 59.42 Ų) [2], is suitable as a reference standard for HPLC and LC-MS method development. The compound's regiospecific identity (InChI Key: UTRZGSGCVSZCCL-UHFFFAOYSA-N) [3] ensures unambiguous peak assignment, distinguishing it from structurally similar regioisomers such as 5-bromo-2-methoxypyridine-3-carboxylic acid (CAS 54916-66-4), which may co-elute under certain chromatographic conditions.

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